NBD-CO-Hz

Übersicht

Beschreibung

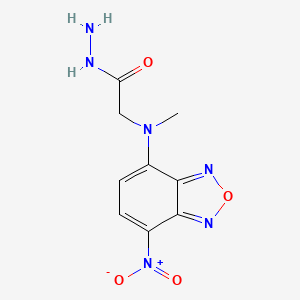

NBD-CO-Hz, also known as 4-(N-Hydrazinocarbonylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole, is a compound used for HPLC labeling .

Synthesis Analysis

This compound is synthesized through the Diels-Alder reaction between alkynes and cyclopentadiene . This process involves in situ cracking of dicyclopentadiene and the direct reaction of cyclopentadiene with acetylene derivatives using a tubular coiled stainless steel flow reactor .Molecular Structure Analysis

The molecular formula of this compound is C9H10N6O4, and its molecular weight is 266.22 g/mol . It appears as an orange to brown powder to crystal .Chemical Reactions Analysis

This compound reacts with 2-arylpropionic acids (2-APAs), a group of non-steroidal anti-inflammatory drugs (NSAIDs), in the presence of a condensing agent, 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), and pyridine at room temperature for 2 hours to give fluorescent adducts .Physical and Chemical Properties Analysis

This compound is a solid at 20°C and should be stored at 0-10°C under inert gas . It is sensitive to moisture and heat .Wissenschaftliche Forschungsanwendungen

Detektion von biologischen Thiolen

„NBD-CO-Hz“-Verbindungen werden zur Detektion von biologischen Thiolen wie Schwefelwasserstoff (H2S), Cystein und Glutathion verwendet. Diese Verbindungen spielen eine entscheidende Rolle in physiologischen und pathologischen Prozessen. Die von NBD abgeleiteten Sonden reagieren mit diesen Thiolen und setzen fluoreszierendes Cumarin frei, was zu einer signifikanten Fluoreszenzanreicherung führt, die für die Biobildgebung und analytische Studien nützlich ist .

Proteinmarkierung und -sensorik

Die Reaktivität von NBD-Verbindungen gegenüber Aminen und Biothiolen macht sie zu hervorragenden Kandidaten für die Proteinmarkierung. Diese Anwendung ist entscheidend für die Untersuchung von Proteinfunktionen, -interaktionen und -lokalisierungen in Zellen. Die eindeutigen kolorimetrischen und fluoreszierenden Veränderungen bei der Reaktion sind der Schlüssel zur Visualisierung und Verfolgung von Proteinen .

Enzymaktivitätsdetektion

NBD-basierte Sonden können so konzipiert werden, dass sie bestimmte Enzymaktivitäten erkennen. Durch die Reaktion mit Substraten oder Produkten enzymatischer Reaktionen können diese Sonden eine Echtzeitüberwachung der Enzymkinetik ermöglichen, was für das Verständnis von Stoffwechselwegen und Krankheitsmechanismen unerlässlich ist .

Studien zur Membrandynamik

NBD-markierte Lipide sind leistungsstarke Werkzeuge zur Erforschung der Membranheterogenität und -dynamik. Sie können verwendet werden, um Lipid-Raft-Formationen, Membranfluidität und die Auswirkungen verschiedener Medikamente auf Membraneigenschaften zu untersuchen. Dies hat Auswirkungen auf das Verständnis von Zellsignalwegen und Medikamentenverabreichungsmechanismen .

Wirkmechanismus

Target of Action

NBD-CO-Hz, also known as 4-(N-Hydrazinocarbonylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole , is primarily used as a fluorescence labeling reagent in High-Performance Liquid Chromatography (HPLC) . Its primary targets are amines and biothiols, including hydrogen sulfide (H2S) .

Mode of Action

This compound interacts with its targets (amines and biothiols) through a reaction that forms the corresponding carbohydrazide . This reaction is facilitated by the presence of a condensing agent . The resultant carbohydrazide is stable for at least one week at 4 °C .

Biochemical Pathways

It is known that this compound labeled lipids are popular fluorescent probes of membrane structure and dynamics . They have been widely used in both model systems and living cells .

Pharmacokinetics

It is known that this compound is a solid compound and is stored under inert gas at a temperature between 0-10°C . It is sensitive to moisture and heat .

Result of Action

The interaction of this compound with its targets results in the formation of carbohydrazide derivatives . These derivatives can be analyzed by reversed-phase HPLC . The fluorescence properties of this compound make it a useful tool for monitoring membrane organization and dynamics .

Action Environment

The action of this compound is influenced by environmental factors. It exhibits environmental sensitivity , and its fluorescence properties can be affected by the environment in which it is used . For instance, the observed shift in the emission spectrum of NBD-labeled lipids to longer wavelengths following excitation at the red edge of the absorption spectrum is an example of environmental influence .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

NBD-CO-Hz plays a crucial role in biochemical reactions, particularly in the detection and labeling of biomolecules. It interacts with amines and biothiols, such as hydrogen sulfide (H2S), through nucleophilic reactions . These interactions result in distinct colorimetric and fluorescent changes, which can be used to monitor enzyme activities and protein labeling. The high reactivity of this compound with these biomolecules allows for site-specific labeling and detection, making it a versatile tool in biochemical research .

Cellular Effects

This compound influences various cellular processes by interacting with key biomolecules within cells. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction of this compound with biothiols can modulate redox signaling pathways, impacting cellular responses to oxidative stress . Additionally, the fluorescent properties of this compound enable the visualization of its distribution and interactions within cells, providing insights into its cellular effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to amines and biothiols through nucleophilic addition reactions, leading to the formation of stable adducts . These interactions can inhibit or activate specific enzymes, depending on the nature of the target biomolecule. Furthermore, the binding of this compound to biomolecules can induce changes in gene expression, influencing cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in cellular metabolism and gene expression . These temporal effects highlight the importance of monitoring the stability and degradation of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used for biomolecular sensing and labeling . At high doses, this compound can exhibit toxic or adverse effects, including disruptions in cellular metabolism and oxidative stress responses . These dosage-dependent effects underscore the need for careful optimization of this compound concentrations in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s reactivity with biothiols, such as glutathione, plays a significant role in its metabolic interactions . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular function. Understanding the metabolic pathways of this compound is essential for elucidating its biochemical and cellular effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s fluorescent properties allow for the visualization of its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s activity and function, providing insights into its transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that this compound can localize to various subcellular regions, including the cytoplasm, nucleus, and mitochondria . This localization can impact the compound’s activity and function, highlighting the importance of understanding its subcellular distribution in biochemical research.

Eigenschaften

IUPAC Name |

2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O4/c1-14(4-7(16)11-10)5-2-3-6(15(17)18)9-8(5)12-19-13-9/h2-3H,4,10H2,1H3,(H,11,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJGYEQXPMQJKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NN)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392390 | |

| Record name | DBD-CO-Hz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221263-97-4 | |

| Record name | DBD-CO-Hz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[N-(7-Nitro-4-benzofurazanyl)methylamino]acethydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is NBD-CO-Hz and how does it interact with its target?

A1: N-(4-nitro-2,1,3-benzoxadiazoyl-7-yl)-N-methyl-2-aminoacetohydrazide (this compound) is a precolumn fluorescent derivatization reagent primarily used to tag carboxylic acids. [] It forms fluorescent adducts with carboxylic acids, allowing for their sensitive detection and quantification using high-performance liquid chromatography (HPLC). []

Q2: What are the analytical applications of this compound?

A2: this compound is particularly useful for analyzing carboxylic acids in complex mixtures, such as biological samples, due to its high sensitivity and selectivity for these compounds. [] The resulting fluorescent adducts can be separated and quantified using HPLC, enabling the study of various biological processes involving carboxylic acids. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]propan-2-one](/img/structure/B1230514.png)

![2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate](/img/structure/B1230517.png)

![2-Hydroxy-3-methoxybenzoic acid [2-[2-chloro-5-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] ester](/img/structure/B1230521.png)

![1-(3,3-Dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1230524.png)

![4-[(3Z)-5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenylquinolin-3-ylidene)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1230525.png)